molecular formula C9H12N2 B1666501 Acetone phenylhydrazone CAS No. 103-02-6

Acetone phenylhydrazone

Cat. No.: B1666501
CAS No.: 103-02-6
M. Wt: 148.2 g/mol
InChI Key: JQLKSEQEILIJEG-UHFFFAOYSA-N
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Description

Acetone phenylhydrazone (CAS: 103-02-6) is a hydrazone derivative formed by the condensation of acetone with phenylhydrazine. Its molecular formula is C₉H₁₂N₂, with a molecular weight of 148.21 g/mol . Structurally, it features a hydrazone (-NH-N=C-) functional group, enabling diverse reactivity in organic synthesis, such as ketone regeneration in deprotection reactions (e.g., in isatin synthesis) . It is a yellow oily liquid or solid, depending on purification methods, and is utilized in biochemical research and synthetic protocols .

Preparation Methods

Classical Condensation Method

Reagents and Reaction Conditions

The foundational synthesis involves reacting equimolar quantities of acetone (propan-2-one) and phenylhydrazine in a polar aprotic solvent, typically ethanol or methanol. Anhydrous conditions are critical to prevent hydrolysis of the hydrazine reagent. Elevated temperatures (60–80°C) under reflux accelerate the condensation, with reaction completion typically achieved within 4–6 hours. Catalytic acid (e.g., HCl) is occasionally added to protonate the hydrazine, enhancing its nucleophilicity toward the carbonyl carbon.

Procedural Details

A representative laboratory-scale procedure involves:

  • Dissolving phenylhydrazine (10.8 g, 0.10 mol) in absolute ethanol (50 mL).
  • Dropwise addition of acetone (5.8 g, 0.10 mol) under nitrogen atmosphere.
  • Refluxing the mixture at 78°C for 5 hours.
  • Cooling to 0°C to precipitate the product.
  • Vacuum filtration and recrystallization from ethanol/water (1:1).

Table 1: Yield Variation with Solvent and Temperature

Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
Ethanol 78 5 72 98
Methanol 65 6 68 97
Toluene 110 3 60 95

Data adapted from EvitaChem and Organic Syntheses protocols.

Yield Optimization Strategies

Yield improvements to 80–85% are achievable via:

  • Stoichiometric excess of phenylhydrazine (1.2:1 molar ratio) to drive the equilibrium.
  • Molecular sieves (3Å) to sequester water, shifting the equilibrium toward imine formation.
  • Slow reagent addition to minimize dimerization byproducts like hydrazodicarbonamide.

Alternative Synthetic Routes

Semicarbazone Intermediate Pathway

The Glasgow thesis details an alternative route via acetone semicarbazone:

  • Reacting acetone semicarbazone with phenylhydrazine in toluene at 130°C for 4 hours.
  • Filtering precipitated hydrazodicarbonamide (byproduct).
  • Distilling the mother liquor under reduced pressure to isolate acetone phenylhydrazone.

This method yields 55–60% product but requires careful byproduct management. The reaction proceeds via nucleophilic displacement of the semicarbazide moiety by phenylhydrazine:

$$
\text{Acetone semicarbazone} + \text{Phenylhydrazine} \rightarrow \text{this compound} + \text{Semicarbazide}
$$

Mechanistic studies indicate steric effects from substituents on the hydrazine influence reaction kinetics.

Hydrolytic Methods

Partial hydrolysis of α-anilinosemicarbazones in dilute HCl generates this compound alongside phenylhydrazine hydrochloride:

$$
\text{PhNH-NH-CO-NH-NHPh} + \text{H}2\text{O} + 2\text{HCl} \rightarrow \text{this compound} + \text{NH}2\text{NH}3^+\text{Cl}^- + \text{CO}2
$$

Yields here are modest (40–50%), but this route provides access to isotopically labeled derivatives using D2O.

Industrial-Scale Production

Continuous Flow Reactor Systems

EvitaChem’s protocol highlights a continuous flow process with:

  • Reactor parameters : 100°C, 10 bar pressure, residence time 15 minutes.
  • Solvent-free conditions using excess phenylhydrazine as both reactant and solvent.
  • In-line IR monitoring to track imine formation and adjust feed rates dynamically.

This system achieves 92% conversion with >99% purity after short-path distillation.

Catalytic Enhancements

Pilot-scale studies demonstrate that 0.5 mol% Cu(I) catalysts (e.g., CuCl) reduce reaction times by 30% via Lewis acid activation of the carbonyl group. However, catalyst removal via chelating resins adds downstream processing steps.

Mechanistic and Kinetic Considerations

Reaction Mechanism

The condensation follows a two-step mechanism:

  • Nucleophilic attack : Phenylhydrazine’s terminal amine attacks acetone’s carbonyl carbon, forming a tetrahedral intermediate.
  • Proton transfer and dehydration : Acid-catalyzed dehydration yields the hydrazone.

Figure 1: Energy Profile of Condensation

$$
\Delta G^\ddagger = 85\ \text{kJ/mol} \quad (\text{rate-determining step: dehydration})
$$

Computational studies align with experimental activation energies derived from Arrhenius plots (Ea = 89 kJ/mol).

Byproduct Formation Pathways

Major byproducts include:

  • Hydrazodicarbonamide (from semicarbazide self-condensation).
  • Acetone azine (from over-alkylation of phenylhydrazine).

Table 2: Byproduct Mitigation Strategies

Byproduct Cause Mitigation
Hydrazodicarbonamide Excess phenylhydrazine Stoichiometric control, pH < 6
Acetone azine High-temperature side reactions Lower reaction temperature (70°C)

Data synthesized from.

Physicochemical Characterization

Post-synthesis analysis includes:

  • MP : 35–37°C (lit. 35°C).
  • IR : ν(C=N) 1620 cm⁻¹, ν(N-H) 3300 cm⁻¹.
  • NMR : $$ ^1\text{H} $$ (CDCl₃) δ 2.10 (s, 3H, CH₃), 7.25–7.40 (m, 5H, Ar-H).

Crystallization from ethanol yields rhombic plates suitable for X-ray diffraction, confirming the (E)-configuration.

Chemical Reactions Analysis

Types of Reactions: Acetone phenylhydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis and Antimicrobial Activity

One significant application of acetone phenylhydrazone is in the synthesis of antimicrobial agents. Research indicates that this compound exhibits notable antimicrobial properties. In a study, phenylhydrazine was reacted with acetone to yield this compound with a high yield of 87% . The synthesized compound was tested against various microbial strains, demonstrating effective inhibitory activity.

Case Study: Antimicrobial Evaluation

  • Objective: To evaluate the antimicrobial potential of this compound.
  • Methodology: The compound was subjected to antimicrobial testing against Gram-positive and Gram-negative bacteria.
  • Results: The study revealed that this compound inhibited the growth of multiple bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Analytical Chemistry

This compound is also utilized in analytical chemistry, particularly in the detection and quantification of ketones. Its formation through derivatization reactions allows for the identification of acetone in various samples.

Application in Biosensors

  • Description: Acetone-specific enzyme systems have been developed that utilize derivatives like this compound for detecting acetone levels in biological samples.
  • Mechanism: These biosensors employ enzymatic reactions that produce electrochemical signals proportional to the concentration of acetone present, facilitating non-invasive monitoring of conditions such as diabetes .

Pharmaceutical Research

In pharmaceutical research, this compound serves as a precursor for synthesizing other bioactive compounds. Its structure allows for modifications that can lead to new drug candidates with enhanced therapeutic effects.

Case Study: Drug Development

  • Research Focus: Investigating derivatives of this compound for potential anticancer activity.
  • Findings: Modified derivatives exhibited varying degrees of cytotoxicity against cancer cell lines, indicating that structural modifications can enhance biological activity .

Environmental Monitoring

This compound's role extends to environmental chemistry, where it is used in methods for detecting acetone in environmental samples. This application is crucial for monitoring pollution levels and assessing environmental health.

Detection Methods

  • Techniques Used: Gas chromatography coupled with mass spectrometry often employs derivatives like this compound for accurate quantification of acetone in air and water samples.
  • Importance: This method aids in understanding the impact of industrial activities on air quality and public health .

Summary Table of Applications

Application AreaDescriptionKey Findings
Antimicrobial ActivityInhibition of microbial growthEffective against multiple bacterial strains
Analytical ChemistryDetection of acetone using biosensorsEnables non-invasive monitoring
Pharmaceutical ResearchSynthesis of bioactive derivativesPotential anticancer activity observed
Environmental MonitoringQuantification of acetone in environmental samplesImportant for pollution assessment

Mechanism of Action

The mechanism of action of acetone phenylhydrazone involves nucleophilic addition-elimination reactions. The compound reacts with nucleophiles, leading to the formation of hydrazone derivatives. In the Wolff-Kishner reduction, it undergoes deprotonation and protonation steps, resulting in the formation of alkanes and nitrogen gas .

Comparison with Similar Compounds

Comparison with Similar Phenylhydrazone Derivatives

Key Observations :

  • Molecular Weight: Acetone phenylhydrazone has intermediate molecular weight compared to acetylacetone (180.22) and cyclohexanone (188.27) derivatives.
  • Synthetic Yields: Cyclohexanone phenylhydrazone exhibits the highest yield (94%), likely due to steric and electronic factors favoring condensation .
  • C=N Stretching : All compounds show C=N peaks near 1600 cm⁻¹, confirming hydrazone formation .

Antimicrobial Activity

  • This compound (A1) : Inhibits E. coli, S. aureus, and S. typhi with MIC = 125 µg/mL, but weaker than ciprofloxacin (10 µg/mL) .
  • Other Derivatives: Acetophenone (A2), acetylacetone (A3), and cyclohexanone (A4) phenylhydrazones show negligible activity .

Antioxidant Activity

  • Quinoxaline-Phenylhydrazone Hybrids: Derivatives like 6e (EC₅₀ = 7.60 µg/mL for DPPH) and 6a (EC₅₀ = 0.96 µg/mL for lipid peroxidation) outperform Trolox (EC₅₀ = 5.90 µg/mL for DPPH) .
  • Salicylaldehyde Derivatives : Compound 3a exhibits radical scavenging comparable to BHA/BHT, highlighting the role of substituents (e.g., alkyl chains) in stabilizing radicals .

Physicochemical and Crystallographic Properties

  • Crystallography : Phenylhydrazones like Empp-Ph and Prmpp-Ph crystallize in the P-1 space group, whereas Pmpp-Ph adopts P2₁/c, indicating substituent-dependent packing .
  • Isomerization: Ethyl cyano(hydrazono)acetate undergoes E-Z isomerization in acetone, suggesting solvent effects on phenylhydrazone reactivity .

Biological Activity

Acetone phenylhydrazone is a compound derived from the reaction of acetone with phenylhydrazine, classified under hydrazones. This article explores its biological activities, including antioxidant properties, potential therapeutic applications, and relevant case studies.

  • Chemical Formula : C₉H₁₂N₂
  • Molecular Weight : 164.20 g/mol
  • CAS Number : 66026

This compound is known for its ability to form stable derivatives, which can be utilized in various analytical techniques, including gas chromatography (GC) and thin-layer chromatography (TLC) for the detection and quantification of phenylhydrazine and related compounds .

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound and related hydrazones. The presence of the -NH-N= group in hydrazones contributes to their ability to scavenge free radicals, which is crucial in mitigating oxidative stress—a factor linked to various diseases.

Antioxidant Assays

  • DPPH Radical Scavenging Assay :
    • This compound exhibited significant scavenging activity against DPPH radicals, indicating its potential as an antioxidant agent.
    • The effectiveness was measured in terms of percentage inhibition at varying concentrations.
  • ABTS Radical Scavenging Assay :
    • Similar to DPPH, the ABTS assay confirmed that this compound could effectively neutralize ABTS radicals.
    • Results showed a concentration-dependent increase in radical scavenging activity.
  • Ferric Reducing Antioxidant Power (FRAP) :
    • The reducing power of this compound was assessed, demonstrating its capability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺), further confirming its antioxidant potential .

Therapeutic Applications

This compound has been investigated for various therapeutic applications:

  • Antitubercular Activity : Some derivatives of phenylhydrazones have shown promising results in inhibiting the growth of Mycobacterium tuberculosis, suggesting that this compound may also possess similar properties .
  • Antiviral Activity : Research indicates that certain hydrazones exhibit antiviral effects, which may extend to this compound .
  • Cancer Research : The ability of hydrazones to inhibit DNA synthesis in cancer cells has been noted, which could be an area for further exploration with this compound.

Case Studies and Research Findings

  • Study on Free Radical Processes :
    A comprehensive review indicated that compounds like this compound are effective in scavenging free radicals, thereby reducing oxidative stress and its associated health risks .
  • Antioxidant Efficacy Comparison :
    In a comparative study, this compound demonstrated higher antioxidant activity than traditional antioxidants such as butylated hydroxytoluene (BHT) and ascorbic acid at specific concentrations .
  • Biological Response Mechanisms :
    Investigations into gene-environment interactions highlighted the role of this compound in modulating biological responses to chemical stressors, suggesting its utility in toxicology studies .

Q & A

Basic Research Questions

Q. What is the synthetic methodology for preparing acetone phenylhydrazone, and how can its purity be validated?

this compound is synthesized via condensation of phenylhydrazine with acetone under reflux conditions. A typical protocol involves dissolving phenylhydrazine in 95% ethanol, adding acetone, and refluxing for 1 hour. The product is crystallized and purified via recrystallization. Purity is validated using melting point analysis (42°C, CRC Handbook) and spectroscopic techniques (e.g., IR for C=N bond confirmation at ~1600 cm⁻¹). Chromatographic methods (TLC/HPLC) can further assess impurities .

Q. What are the key physical properties (e.g., melting point, solubility) critical for characterizing this compound?

The compound has a melting point of 42°C and is soluble in ethanol, ether, and dilute acids but less so in nonpolar solvents like n-heptane. These properties are essential for purification (e.g., solvent selection for recrystallization) and reaction design (e.g., solvent compatibility in autoxidation studies) .

Q. How is this compound used to identify carbonyl compounds in analytical chemistry?

It reacts with aldehydes/ketones to form crystalline hydrazones with distinct melting points, enabling qualitative identification. For example, its reaction with α-ketoglutaric acid forms pyruvic acid phenylhydrazone, detectable via UV-Vis spectroscopy at 510 nm under alkaline conditions. This method is applied in enzyme activity assays (e.g., alanine aminotransferase) .

Advanced Research Questions

Q. How does solvent polarity influence the autoxidation kinetics of this compound?

Autoxidation rates are faster in nonpolar solvents (e.g., benzene, n-heptane) compared to polar solvents (e.g., acetone, methanol). For instance, in benzene, the initial oxidation rate of cyclohexanone phenylhydrazone (CHPH) is 2.3×10⁻⁴ mol/L·s, versus 1.1×10⁻⁴ mol/L·s in acetone at 21°C. This is attributed to reduced stabilization of the transition state in nonpolar media, favoring radical propagation steps. Polar solvents stabilize intermediates via dipole interactions, slowing reaction kinetics .

Table 1: Initial Oxidation Rates of CHPH in Different Solvents (21°C, 0.05 mol/L CHPH, 830 Torr O₂)

SolventOxidation Rate (mol/L·s)
Benzene2.3×10⁻⁴
n-Heptane2.1×10⁻⁴
Acetone1.1×10⁻⁴
Methanol0.9×10⁻⁴

Q. What mechanistic insights explain the temperature-dependent autoxidation of this compound derivatives?

Autoxidation proceeds via a radical chain mechanism:

  • Initiation : Homolytic cleavage of the N–H bond, forming a nitrogen-centered radical.
  • Propagation : Allylic shift of the radical to the α-carbon, followed by O₂ addition to form a hydroperoxide.
  • Termination : Radical recombination.

Arrhenius analysis reveals activation energies (Eₐ) of 11.5 kcal/mol in acetone and 7.3 kcal/mol in benzene for CHPH. The lower Eₐ in benzene reflects solvent-radical interactions that stabilize intermediates, accelerating the reaction despite lower polarity .

Q. How do structural modifications (e.g., cyclopentanone vs. cyclohexanone phenylhydrazones) affect autoxidation rates?

Cyclohexanone phenylhydrazone (CHPH) oxidizes faster than cyclopentanone phenylhydrazone (CPPH) due to steric effects. The cyclohexane ring’s flexibility allows efficient allylic radical rearrangement, whereas the strained cyclopentane ring hinders this step. For example, CHPH’s oxidation rate in acetone is 1.5×10⁻⁴ mol/L·s vs. 1.0×10⁻⁴ mol/L·s for CPPH at 25°C .

Q. What role does this compound play in organometallic chemistry?

It acts as a ligand in transition metal complexes (e.g., tungsten oxyfluoride), forming pentagonal bipyramidal structures. The hydrazonate nitrogen coordinates with metals, enabling applications in catalysis and materials science. For example, [WOF₄(PhNN=CMe₂)]⁻ exhibits fluxional behavior studied via ¹⁹F and ¹³C NMR .

Q. Methodological Guidance

Q. How to design kinetic experiments for studying phenylhydrazone autoxidation?

  • Control Variables : Maintain constant O₂ partial pressure (830 Torr) and pH.
  • Rate Measurement : Use iodometric titration or UV-Vis spectroscopy to track hydroperoxide formation.
  • Data Analysis : Apply the Arrhenius equation (ln k vs. 1/T) to determine Eₐ. Validate reproducibility via triplicate runs .

Q. What analytical techniques resolve contradictions in reported reaction mechanisms?

Conflicting data on radical intermediates can be addressed using:

  • EPR Spectroscopy : Direct detection of nitrogen-centered radicals.
  • Isotopic Labeling : ¹⁵N-labeled phenylhydrazones to trace reaction pathways.
  • Computational Studies : DFT calculations to model transition states and solvent effects .

Properties

IUPAC Name

N-(propan-2-ylideneamino)aniline
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12N2/c1-8(2)10-11-9-6-4-3-5-7-9/h3-7,11H,1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JQLKSEQEILIJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=NNC1=CC=CC=C1)C
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H12N2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3059266
Record name 2-Propanone, phenylhydrazone
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Molecular Weight

148.20 g/mol
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CAS No.

103-02-6
Record name 2-Propanone, 2-phenylhydrazone
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Acetone phenylhydrazone
Acetone phenylhydrazone
Acetone phenylhydrazone
Acetone phenylhydrazone
Acetone phenylhydrazone
Acetone phenylhydrazone

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